5-Chloro-2,4'-bipyridine
Description
Contextual Significance of Bipyridine Scaffolds in Chemical Science
Bipyridine and its derivatives are cornerstones in various chemical disciplines, valued for their roles as ligands in transition-metal catalysis, photosensitizers, and as fundamental components in the architecture of supramolecular structures. mdpi.compreprints.org The arrangement of the nitrogen atoms within the bipyridine framework allows for effective chelation with metal ions, a property that has been instrumental in the development of new catalysts and materials with unique photophysical properties. rsc.org The adaptability of the bipyridine scaffold, which allows for the introduction of various functional groups, has made it a target for synthetic chemists aiming to fine-tune the electronic and steric properties of the resulting molecules for specific applications. nih.govtandfonline.com
The Distinctive Role and Research Focus on Halogenated Bipyridines, with Emphasis on 5-Chloro-2,4'-bipyridine
The introduction of halogen atoms onto the bipyridine framework gives rise to halogenated bipyridines, a subclass of compounds with distinct chemical properties. The presence of a halogen, such as chlorine, can significantly alter the electronic nature of the pyridine (B92270) rings, influencing the compound's reactivity and its potential as a ligand. kg.ac.rs Halogenated bipyridines are often key intermediates in the synthesis of more complex molecules through various cross-coupling reactions. mdpi.comorgsyn.org
While extensive research exists for various halogenated bipyridine isomers, specific data and dedicated studies on This compound are less prevalent in publicly accessible literature. However, its structure suggests potential as a valuable building block in organic synthesis. The chlorine atom at the 5-position of one pyridine ring and the linkage at the 2 and 4' positions create an unsymmetrical molecule with distinct electronic and steric environments on each ring. This asymmetry is a desirable feature for the construction of complex, targeted molecules. The chlorine atom can serve as a reactive handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide array of substituents. beilstein-journals.org
The study of noncovalent interactions involving halogen atoms in halogenated bipyridines has revealed their capacity to form halogen bonds, which can influence the solid-state packing and crystal engineering of these compounds. kg.ac.rsnih.gov Although specific studies on this compound are limited, the principles derived from other halogenated bipyridines suggest its potential utility in the design of new materials and coordination complexes. cymitquimica.comcnr.it
Historical Development and Contemporary Relevance of Bipyridine Chemistry
The history of bipyridine chemistry dates back to the late 19th century. The first synthesis of a bipyridine, specifically 2,2'-bipyridine (B1663995), was reported by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net Around the same period, 4,4'-bipyridine (B149096) was first isolated by Thomas Anderson in 1868 by reacting pyridine with sodium, although its correct structure was determined later by Hugo Weidel and his student in 1882. wikipedia.org
Early methods for synthesizing bipyridines, such as the Ullmann reaction which involves the copper-mediated coupling of halopyridines, laid the groundwork for the field. nih.gov However, these early methods often required harsh reaction conditions and resulted in variable yields. nih.gov
The advent of modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, has revolutionized the synthesis of bipyridines. mdpi.comorgsyn.orgorgsyn.org These methods offer milder reaction conditions, greater functional group tolerance, and higher yields, making a wide array of substituted bipyridines, including halogenated derivatives, more accessible. mdpi.comorgsyn.org The development of these synthetic tools has been crucial for the continued exploration and application of bipyridine chemistry in areas ranging from materials science to medicinal chemistry. tandfonline.comnih.gov The ongoing development of novel synthetic strategies continues to expand the library of accessible bipyridine derivatives, ensuring their continued relevance in contemporary chemical research. lboro.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
362045-48-5 |
|---|---|
Molecular Formula |
C10H7ClN2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
5-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H |
InChI Key |
WKVADAGSPFQERT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2,4 Bipyridine and Analogous Halogenated Bipyridines
Carbon-Carbon Coupling Strategies for Bipyridine Ring Formation
The formation of the biaryl linkage in bipyridines is predominantly achieved through carbon-carbon coupling reactions. These strategies offer a versatile and modular approach to a wide array of substituted bipyridines.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium, nickel, and copper, play a pivotal role in catalyzing the formation of the crucial C(sp²)–C(sp²) bond that defines the bipyridine structure. mdpi.com These metals facilitate reactions between appropriately functionalized pyridine (B92270) precursors.
The Suzuki coupling reaction stands out as a powerful and widely utilized method for synthesizing bipyridines. mdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of a pyridyl halide with a pyridylboronic acid or its ester derivatives. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. thieme-connect.com
For the synthesis of a compound like 5-Chloro-2,4'-bipyridine, a plausible Suzuki coupling strategy would involve the reaction of 2-chloro-5-halopyridine with a 4-pyridylboronic acid derivative, or conversely, 4-chloropyridine (B1293800) with a 5-chloro-2-pyridylboronic acid derivative. The choice of reactants can be influenced by the commercial availability and stability of the starting materials. For instance, 3- and 4-pyridylboronic acids are generally stable and suitable for Suzuki couplings. mdpi.com
The efficacy of the Suzuki reaction is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. thieme-connect.com Palladium(II) acetate (B1210297) (Pd(OAc)₂) and various palladium-N-heterocyclic carbene (NHC) complexes, such as PEPPSI catalysts, have been shown to be effective. mdpi.com The use of bulky and electron-rich phosphine (B1218219) ligands can enhance catalytic activity, particularly for less reactive chloro-substituted pyridines. thieme-connect.com Microwave-assisted Suzuki couplings have also been developed to accelerate reaction times. nih.gov
A study on the synthesis of unsymmetrically substituted bipyridines utilized palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines, offering a more step-economical route by avoiding the pre-functionalization required for traditional cross-coupling reactions. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions for Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Key Feature | Reference |
|---|---|---|---|---|
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂ / TPPMS | Aqueous-phase Suzuki coupling. | nih.gov |
| 2,4-Dihalopyridine | p-Fluorophenylboronic Acid | PEPPSI complexes | Study of site selectivity. | |
| Bromopyridine | Pyridyl Carboxylate | Pd Catalyst | Microwave-assisted decarboxylative cross-coupling. | mdpi.com |
| Pyridine N-oxide | Halopyridine | Pd Catalyst | Direct C-H arylation. | acs.org |
Nickel-catalyzed reductive homocoupling of halogenated pyridines presents an effective method for synthesizing symmetrical bipyridines. nih.govthieme-connect.com This approach is particularly useful when the desired bipyridine has identical substituents on both rings. A simple and ligand-free protocol involves the use of a nickel catalyst, such as NiBr₂·3H₂O, with manganese powder as the reducing agent. nih.gov This method has been successfully applied to the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine from their corresponding 2-chloropyridine (B119429) precursors. nih.govwisc.edu
While this method is primarily for symmetrical bipyridines, recent advancements have focused on nickel-catalyzed reductive cross-coupling reactions between two different aryl or heteroaryl chlorides. dicp.ac.cnacs.org These reactions often require careful control of reaction conditions and ligand choice to achieve high cross-selectivity over homocoupling. For instance, the use of a bipyridine ligand with NiI₂ and zinc as a reductant has been shown to effectively couple heteroaryl chlorides with aryl chlorides. dicp.ac.cn The synthesis of 5-substituted-2,2'-bipyridines has also been accomplished via a modified Negishi cross-coupling reaction, which employs organozinc compounds and a palladium catalyst, offering good chemoselectivity. organic-chemistry.org
Table 2: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridines
| Starting Material | Product | Catalyst | Reductant | Yield | Reference |
|---|---|---|---|---|---|
| 4-tert-Butyl-2-chloropyridine | 4,4′-Di-tert-butyl-2,2′-bipyridine | NiBr₂·3H₂O (0.5 mol%) | Manganese | Not Specified | nih.gov |
| 2-Chloro-5-trifluoromethylpyridine | 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine | NiBr₂·3H₂O | Manganese | 70% | nih.gov |
| 2-Chloropyridine | 2,2′-Bipyridine | NiBr₂·3H₂O (0.2 mol%) | Manganese | 86% | nih.gov |
| 2-Chloro-5-aminopyridine | 5,5'-Diamino-2,2'-bipyridine | NiCl₂·6H₂O/PPh₃ | Zinc | Not Specified | tandfonline.com |
The Ullmann reaction, a classical method for forming biaryl bonds, traditionally involves the copper-mediated homocoupling of aryl halides. mdpi.com This method is effective for producing symmetrical bipyridines but often requires high temperatures and stoichiometric amounts of copper. mdpi.com More recent developments have introduced catalytic versions of the Ullmann reaction and copper-catalyzed cross-dehydrogenative coupling (CDC) reactions. beilstein-journals.orgresearchgate.net
Copper-catalyzed oxidative coupling can proceed through various mechanisms, and the reaction conditions can be tuned to favor either homo- or cross-coupling products. beilstein-journals.orgnih.gov For instance, copper(II) acetate has been used to mediate the oxidative homocoupling of terminal alkynes, a reaction that shares mechanistic principles with biaryl coupling. ub.edu In the context of bipyridine synthesis, copper catalysts can be used in conjunction with palladium catalysts in dual-catalytic systems to facilitate challenging cross-couplings. nih.gov
Palladium-catalyzed decarboxylative coupling has emerged as a powerful strategy for C-C bond formation, including the synthesis of bipyridines. mdpi.comresearchgate.net This method utilizes readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. mdpi.comresearchgate.net The reaction can be coupled with C-H activation, providing a highly atom-economical route to biaryls. mdpi.comnih.gov
For example, bipyridine compounds can be synthesized by the coupling of picolinic acid (a pyridine carboxylic acid) with a pyridine derivative through a process involving both decarboxylation and C-H activation, catalyzed by a dinuclear palladium pincer complex. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized organometallic reagents. mdpi.com Similarly, microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported as an efficient method for bipyridine synthesis. mdpi.com
Copper-Mediated Oxidative Homocoupling and Cross-Coupling
Metal-Free Approaches to Bipyridine Synthesis
While transition metal catalysis dominates the field of bipyridine synthesis, metal-free alternatives are gaining attention due to their potential for reduced cost and toxicity. thieme-connect.comchemrxiv.org These methods often rely on the generation of reactive pyridyl radical intermediates or the use of strong bases to facilitate C-H functionalization. mdpi.com
One such approach involves a transition-metal-free C-H functionalization using a bis-phenalenyl compound and a strong base like potassium tert-butoxide (K(Ot-Bu)). mdpi.com This system generates a pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.com Another metal-free method involves the coupling of pyridylsulfonium salts with lithiated pyridines, proceeding through a sulfur-mediated pathway. chemrxiv.orgamazonaws.com This modular approach allows for the synthesis of both symmetrical and unsymmetrical bipyridines with good functional group tolerance. chemrxiv.orgamazonaws.com
Dimerization Procedures for Polyhalogenated Bipyridines
A significant method for synthesizing polyhalogenated 4,4′-bipyridines involves the dimerization of dihalopyridines in a single step. acs.orgthieme-connect.com This procedure typically employs a strong base, such as lithium diisopropylamide (LDA), to facilitate the reaction. The proposed mechanism begins with the ortholithiation of the starting dihalopyridine by the base. acs.org For instance, when 2-chloro-5-bromopyridine is treated with LDA, it is believed to form 2-chloro-4-lithio-5-bromopyridine. This lithiated intermediate then undergoes dimerization to yield the corresponding polyhalogenated 4,4'-bipyridine (B149096). acs.org
This dimerization process has been successfully applied to a variety of halogenated pyridines, yielding the desired 4,4'-bipyridines in moderate to good yields. acs.orgresearchgate.net In certain cases, the reaction can also produce 3,4′ and 2,4′-bipyridine isomers in lower yields. acs.org The reaction's outcome and the formation of various byproducts have been studied to understand the underlying mechanism. thieme-connect.com
Table 1: Dimerization of Halopyridines using LDA This table is interactive. Click on the headers to sort.
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| 5-Bromo-2-chloropyridine | 5,5′-Dibromo-2,2′-dichloro-[4,4′]bipyridinyl | 72% | acs.org |
| 2,5-Dichloropyridine | 2,2',5,5'-Tetrachloro-4,4'-bipyridine | 65% | acs.org |
| 2,3-Dibromopyridine | 2,2',3,3'-Tetrabromo-4,4'-bipyridine | 40% | acs.org |
| 2,6-Dibromopyridine | 2,2',6,6'-Tetrabromo-3,4'-bipyridine | 20% | acs.org |
Post-Synthetic Functionalization of Precursor Bipyridine Derivatives
The modification of existing bipyridine frameworks is a powerful strategy for generating a diverse range of derivatives. These methods often provide access to compounds that are difficult to synthesize directly.
A highly efficient route for the synthesis of halomethyl-bipyridines utilizes trimethylsilyl (B98337) (TMS) intermediates. researchgate.net This method is valued for its high yields and the low cost of reagents. orgsyn.org The process begins with the deprotonation of a methyl-substituted bipyridine, such as 4,4'-dimethyl-2,2'-bipyridine, using a strong base like lithium diisopropylamide (LDA) to form a dianion. This anion is then trapped with chlorotrimethylsilane (B32843) (TMSCl) to generate a 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine intermediate. researchgate.netorgsyn.org
This stable silylated intermediate can then be reacted with an electrophilic halogen source, such as hexachloroethane (B51795) or hexabromoethane, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired halomethyl-bipyridine. orgsyn.org This approach has been used to prepare various bipyridine derivatives with nearly quantitative yields in some cases. orgsyn.org For example, 5-chloromethyl-5'-methyl-2,2'-bipyridine has been synthesized with a yield of over 60%. orgsyn.org
Table 2: Halogenation of Dimethyl-Bipyridines via TMS Intermediates This table is interactive. Click on the headers to sort.
| Starting Material | Halogenating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4,4'-Dimethyl-2,2'-bipyridine | Hexachloroethane | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | 94% | orgsyn.org |
| 5,5'-Dimethyl-2,2'-bipyridine | Hexachloroethane | 5-Chloromethyl-5'-methyl-2,2'-bipyridine | >60% | orgsyn.org |
| 5,5'-Dimethyl-2,2'-bipyridine | Hexabromoethane | 5-Bromomethyl-5'-methyl-2,2'-bipyridine | ~99% | orgsyn.org |
| 4,4'-Dimethyl-2,2'-bipyridine | N-Bromosuccinimide | 4-Bromomethyl-4'-methyl-2,2'-bipyridine | 35% | orgsyn.org |
Multifunctionalized bipyridines, bearing two or more different reactive sites, offer the possibility of selective, stepwise reactions to build complex molecules. An example of this strategy involves a chloro-substituted 2,2´-bipyridine derivative also featuring a nonaflate (nonafluorobutanesulfonate) group. beilstein-journals.org
The nonaflate group is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chloro substituent. This reactivity difference allows for a sequential functionalization. In a first step, the nonaflate moiety can be selectively substituted using a Suzuki reaction. The chloro group remains untouched during this process. Subsequently, the less reactive chloro substituent can be replaced in a second coupling reaction, such as another Suzuki or a Sonogashira reaction, with a different partner. beilstein-journals.org This controlled, stepwise approach allows for the synthesis of unsymmetrically substituted bipyridine derivatives that would be challenging to access otherwise. beilstein-journals.org
Table 3: Sequential Coupling of a Chloro-Substituted Bipyridyl Nonaflate This table is interactive. Click on the headers to sort.
| Step | Reaction Type | Reactant | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Phenylboronic acid | 6-Chloro-6'-methyl-4-phenyl-2,2'-bipyridine | 79% | beilstein-journals.org |
| 2a | Suzuki Coupling | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-6'-methyl-4-phenyl-2,2'-bipyridine | 54% | beilstein-journals.org |
| 2b | Sonogashira Coupling | (Cyclopropyl)ethyne | 6-(Cyclopropylethynyl)-6'-methyl-4-phenyl-2,2'-bipyridine | Moderate | beilstein-journals.org |
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halogenated bipyridines. Specifically, 4,4'-dibromo-2,2'-bipyridine (B104092) has been shown to undergo selective mono- or disubstitution reactions. researchgate.netsemanticscholar.org The ability to control the degree of substitution is a valuable tool for synthesizing both symmetrical and non-symmetrical derivatives. semanticscholar.org
The outcome of the reaction can be directed by the choice of coupling conditions. For instance, under Suzuki or Stille cross-coupling conditions, the monocoupled product is predominantly formed. In contrast, employing Sonogashira coupling conditions tends to favor the formation of the dicoupled product in good yield. semanticscholar.org This selective reactivity makes 4,4'-dibromo-2,2'-bipyridine a versatile building block for creating highly conjugated pyridine and bipyridine systems for applications in materials and coordination chemistry. researchgate.netsemanticscholar.org
Table 4: Selective Palladium-Catalyzed Reactions of 4,4'-Dibromo-2,2'-bipyridine This table is interactive. Click on the headers to sort.
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Suzuki/Stille Coupling | Pd-catalyst, boronic acid/organotin | Monocoupled product is major | 85% | semanticscholar.org |
| Sonogashira Coupling | Pd-catalyst, terminal alkyne, Cu(I) | Dicoupled product | 78% | semanticscholar.org |
Sequential Coupling Reactions on Multifunctionalized Bipyridines
Emerging Synthetic Routes for Chlorinated Bipyridine Derivatives
The field of synthetic chemistry is continuously advancing, leading to novel and more efficient methods for constructing bipyridine cores. Recent progress includes the development of various metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings, which have become standard tools for bipyridine synthesis. mdpi.com
One innovative approach involves the cyclocondensation of β-ketoenamides, derived from 1,3-diketones, to produce highly functionalized 4-hydroxypyridine (B47283) derivatives. These can be converted to triflates or nonaflates, which are excellent precursors for palladium-catalyzed reactions, offering a flexible route to unsymmetrically substituted bipyridines. beilstein-journals.org
Another area of development is the use of pyridine-N-oxides as substrates. Pd-catalyzed C-H cross-coupling reactions between pyridine-N-oxides and aryl halides have been successfully applied to the synthesis of non-symmetrical bipyridine derivatives. lboro.ac.uk Furthermore, functionalization of the 2,2'-bipyridine (B1663995) core can be achieved by converting it to the N,N'-dioxide, which facilitates nitration and subsequent transformations to create derivatives like 6,6'-dicyano-2,2'-bipyridine, a versatile precursor for other compounds. scielo.br Metal-free protocols are also gaining attention as more environmentally benign alternatives to traditional metal-catalyzed methods. lboro.ac.uk
Coordination Chemistry of 5 Chloro 2,4 Bipyridine
Ligand Design Principles and Electronic Properties Relevant to Metal Coordination
The design of bipyridine-based ligands is a strategic endeavor aimed at fine-tuning the properties of the resulting metal complexes for specific applications, such as catalysis and materials science. tandfonline.com The introduction of substituents onto the bipyridine framework significantly alters its electronic and steric characteristics, thereby influencing its coordination behavior. tandfonline.commdpi.com
In the case of 5-Chloro-2,4'-bipyridine, the key features are the nitrogen atoms in the two distinct pyridine (B92270) rings and the chloro substituent. Bipyridines are N-donor organic molecules that act as bidentate ligands, donating lone pairs of electrons from their nitrogen atoms to a metal center. tandfonline.com The 2,2'-bipyridine (B1663995) isomer is a well-known chelating ligand, forming stable complexes with a wide range of transition metals. chemeurope.com However, the 2,4'-bipyridine (B1205877) isomer, due to the different positions of its nitrogen atoms, presents unique coordination possibilities.
The electronic properties of this compound are influenced by the electron-withdrawing nature of the chlorine atom. Electron-withdrawing substituents are expected to decrease the electron density of the bipyridine system, which in turn affects its ability to donate electrons to a metal. tandfonline.com This modification of the ligand's electronic character can impact the stability and reactivity of the resulting metal complex. The position of the substituent is also crucial; for instance, substituents in the 6,6'-positions of 2,2'-bipyridine can sterically hinder coordination. acs.org While this compound does not have substituents in these sterically demanding positions, the electronic effect of the chloro group remains a significant factor in its coordination chemistry.
Formation of Metal Complexes with this compound
The formation of metal complexes with this compound involves the reaction of the ligand with a metal salt, often under specific conditions such as hydrothermal synthesis. asianpubs.org The resulting complexes can exhibit a variety of structures and coordination modes, influenced by the metal ion, the counter-anion, and the reaction conditions.
While 2,2'-bipyridine is a classic N,N'-chelating ligand, forming a five-membered ring with the metal center, the geometry of 2,4'-bipyridine makes direct N,N'-chelation to a single metal center less favorable. Instead, it can act as a bridging ligand, connecting two different metal centers. However, under certain circumstances, it can adopt a C,N-cyclometalated bonding mode, where one of the pyridine rings coordinates through its nitrogen atom and the other through a carbon atom, forming a stable chelate ring. rsc.org This cyclometallation process is a known reaction pathway for related bipyridine ligands, particularly with metals like palladium(II). rsc.org The formation of such cyclometallated complexes demonstrates the versatility of the 2,4'-bipyridine scaffold.
The geometrical configurations of complexes involving substituted bipyridines can be quite diverse. For example, pseudo-square-planar platinum(II) complexes with dimethyl-2,2'-bipyridine isomers show distortions that are dependent on the position of the methyl groups. nih.gov The presence of substituents can lead to twisted or bowed conformations of the bipyridine ligand within the complex. nih.gov
The chlorine atom at the 5-position of the 2,4'-bipyridine ligand primarily exerts an electronic influence. As an electron-withdrawing group, it reduces the basicity of the pyridine nitrogen atoms, which can affect the strength of the metal-ligand bond. This electronic perturbation can be a tool for tuning the properties of the metal complex.
In some cases, halogen substituents on bipyridine ligands can directly participate in the coordination sphere of the metal. For example, in certain silver(I) coordination polymers with 3,3′,5,5′-tetrasubstituted 4,4′-bipyridines, the halogen atoms have been observed to interact with the silver center. rsc.org While this has been documented for 4,4'-bipyridine (B149096) derivatives, it raises the possibility of similar interactions for this compound under appropriate conditions. The study of ruthenium(II) complexes with chlorophenanthroline and bipyridine also highlights how ligand substitution can subtly alter the properties of the resulting complexes without fundamentally changing their favorable characteristics. uark.edu
Chelation Modes and Geometrical Configurations (e.g., N,N'-Chelation)
Structural Elucidation Techniques for Metal-5-Chloro-2,4'-bipyridine Complexes
Determining the precise three-dimensional structure and bonding within metal-5-Chloro-2,4'-bipyridine complexes is crucial for understanding their properties and reactivity. A combination of crystallographic and spectroscopic techniques is typically employed for this purpose.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Cd(5-ClHsal)₂(2,2'-bipy)]₂ | Monoclinic | P2₁/c | 9.138(3) | 17.174(6) | 16.174(5) | 106.06(1) | asianpubs.org |
| [Ni(4,4′-bpy)(H₂O)₄]²⁺ salt | Monoclinic | P2₁/n | - | - | - | - | iucr.org |
| [Ru(bpy)₂(bpy(COOH)₂)]²⁺ salt | Monoclinic | P2₁/c | 12.16 | 20.30 | 17.02 | 99.45 | mdpi.com |
A suite of spectroscopic techniques is used to characterize these complexes, often in conjunction with X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons on the bipyridine ligand change upon coordination to a metal center. rsc.orgcanterbury.ac.nz A downfield shift of the bipyridine proton signals is typically observed upon complexation. rsc.org NMR can also be used to study the effects of substituents on the electronic environment of the ligand. acs.org For paramagnetic complexes, other NMR techniques or alternative methods may be necessary.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and how they change upon coordination. Shifts in the characteristic stretching frequencies of the C=C and C=N bonds in the pyridine rings can confirm the coordination of the bipyridine ligand to the metal. amazonaws.come-journals.in
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region for transition metal complexes with bipyridine ligands. The position and intensity of these bands are sensitive to the nature of the metal, the ligand, and its substituents. uark.edu
Table 2: Representative Spectroscopic Data for Bipyridine-Containing Metal Complexes Note: This table is illustrative and provides examples of the types of data obtained from spectroscopic methods for related compounds.
| Complex Type | Technique | Key Observation | Reference |
| [Cp*Rh(bpy)Cl]Cl | ¹H NMR | Downfield shift of bipyridine proton signals upon coordination. | rsc.org |
| Co(II) complex with bipyridine and hydrazone | IR (cm⁻¹) | Bands at ~770 (bpy ring), 547 (M-N). | e-journals.in |
| Ru(II) polypyridine complexes | UV-Vis | Series of absorption bands corresponding to electronic transitions. | uark.edu |
| Zn(II) complex with bipyridine and dithiocarbamate | ¹³C NMR | Shifts in carbon signals of bipyridine upon coordination. | researchgate.net |
Research on the in Extended Structures Remains Limited
A thorough review of available scientific literature reveals a notable scarcity of research specifically detailing the use of this compound as a ligand in the formation of coordination polymers and extended structures. While the broader field of coordination chemistry extensively documents the use of various bipyridine isomers and their derivatives in constructing metal-organic frameworks (MOFs) and other polymeric networks, specific studies focusing on the 5-chloro substituted 2,4'-bipyridine isomer are not readily found in public databases.
Bipyridine ligands are of significant interest in supramolecular chemistry and materials science due to their ability to act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The electronic and steric properties of these ligands can be fine-tuned by introducing substituents onto the pyridine rings, which in turn influences the topology and properties of the resulting coordination polymers. For instance, research on related molecules like 4,4'-bipyridine and its halogenated derivatives has shown the formation of diverse structures with potential applications in catalysis, gas storage, and luminescence. iucr.orgrsc.orgub.edu Similarly, various substituted 2,2'-bipyridine ligands have been successfully employed in the synthesis of multinuclear complexes and coordination polymers. asianpubs.orgcmu.edu
However, the specific substitution pattern of this compound, with a chlorine atom on one ring and the nitrogen atoms in a non-symmetrical arrangement, presents a unique set of steric and electronic characteristics. These characteristics would be expected to influence its coordination behavior and the resulting supramolecular architecture. The nitrogen on the 4-pyridyl ring is sterically unhindered, while the nitrogen on the 5-chloropyridin-2-yl ring is adjacent to the chloro-substituent, which could affect its coordination to a metal center.
Despite the potential for interesting structural chemistry, dedicated studies on the synthesis and characterization of coordination polymers involving this compound are not apparent in the reviewed literature. Consequently, detailed research findings, including crystallographic data and analyses of network topologies for such materials, are not available to be presented. The absence of this specific information in the scientific record prevents a detailed discussion on the coordination polymers and extended structures of this compound at this time. Further research in this specific area would be necessary to elucidate the role of this particular ligand in the construction of novel coordination materials.
Catalytic Applications of 5 Chloro 2,4 Bipyridine Complexes
Function as Ligands in Transition Metal-Catalyzed Reactions
Bipyridine and its derivatives are among the most widely utilized ligands in coordination chemistry and transition-metal catalysis. mdpi.comnih.gov Their utility stems from their capacity to act as bidentate chelating agents, forming stable five-membered rings with metal ions. mdpi.com This chelation enhances the stability of the resulting metal complexes. The electronic properties of the bipyridine ligand can be finely tuned by introducing various substituents onto the pyridine (B92270) rings.
Specific Catalytic Transformations Enabled by 5-Chloro-2,4'-bipyridine-Based Catalysts
While specific examples for this compound are not prominent in the reviewed literature, the applications of analogous bipyridine ligands allow for an informed discussion of its potential catalytic roles.
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Bipyridine ligands are frequently employed in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org Palladium complexes are the most common catalysts, and the choice of ligand is critical for efficiency. libretexts.orgresearchgate.net A general challenge in using bipyridine ligands for Suzuki coupling is the potential for the bipyridine product to coordinate to the palladium catalyst, leading to catalyst deactivation. mdpi.com The design of the bipyridine ligand, including its steric and electronic properties, is a key strategy to overcome this limitation. For instance, studies on metal-organic frameworks (MOFs) with bipyridyl linkers have shown that steric hindrance near the metal center can dramatically enhance catalytic activity in Suzuki-Miyaura reactions. While no specific data exists for this compound, its unique electronic and steric profile would be expected to influence catalyst performance.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org While phosphine (B1218219) ligands are common, nitrogen-based ligands like bipyridines have been explored to create more stable and air-tolerant catalytic systems. rsc.org Heterogenized palladium-bipyridyl complexes have been successfully used to catalyze the Sonogashira reaction, allowing for high yields and catalyst recycling. mdpi.com The electronic nature of the 5-chloro substituent on the 2,4'-bipyridine (B1205877) scaffold would likely modulate the reactivity of a palladium center in such a reaction.
A summary of representative conditions for Suzuki and Sonogashira couplings using general bipyridine ligands is presented below.
Table 1: Representative Conditions for Cross-Coupling Reactions with Bipyridine-type Ligands
| Reaction | Catalyst System | Base | Solvent | Temperature | Typical Yields | Ref |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Bipyridine derivative | K₂CO₃ / Cs₂CO₃ | DMF / Toluene | 80-120 °C | Moderate to High | mdpi.com |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Bipyridine derivative | Et₃N / Piperidine | THF / DMF | Room Temp to 100 °C | Good to Excellent | wikipedia.orgrsc.org |
Bipyridine-ligated metal complexes are versatile catalysts for a range of other organic transformations beyond standard cross-coupling.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. iastate.edu Palladium catalysts are standard, and bipyridine ligands can be used to stabilize the active catalytic species. preprints.org For example, a reusable palladium/cationic 2,2'-bipyridyl system has been effectively used to catalyze the double Mizoroki-Heck reaction in water, demonstrating the utility of bipyridine ligands in developing environmentally benign processes. mdpi.com
C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful strategy for forming C-C and C-heteroatom bonds. Bipyridine ligands have been instrumental in palladium-catalyzed C-H functionalization reactions, where they can stabilize the palladium intermediates and influence the regioselectivity of the transformation. mdpi.com
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Elucidation of Reaction Mechanisms in Catalytic Cycles
The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate. The electronic properties of the ancillary ligand, such as this compound, are crucial here. An electron-withdrawing chloro group would make the palladium center more electrophilic, potentially accelerating this step.
Transmetalation: The organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can re-enter the cycle. The steric and electronic properties of the bipyridine ligand heavily influence the rate and efficiency of this final step.
Mechanistic studies on dual nickel/iridium photoredox catalysis have also highlighted the role of bipyridine complexes. In these systems, the bipyridine ligand stabilizes various oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) throughout the complex catalytic cycle. acs.org The specific substituents on the bipyridine ligand dictate the redox potentials and reactivity of these intermediates.
Structure-Activity Relationships and Ligand Design in Catalysis
The relationship between the structure of a ligand and the activity of its metal complex is a cornerstone of catalyst development. For bipyridine ligands, this relationship is primarily governed by the electronic and steric effects of substituents.
Electronic Effects: The introduction of an electron-withdrawing group like chlorine at the 5-position of the 2,4'-bipyridine ligand would decrease the electron density on the coordinating nitrogen atoms. This generally leads to a more electrophilic metal center. In some catalytic systems, this can be beneficial. For example, in the context of CO₂ reduction by ruthenium complexes, modifying the electronic properties of the bipyridine ligand by changing substituents is a key strategy to tune the catalyst's reduction potential and turnover frequency. mdpi-res.com
Steric Effects: The steric bulk of a ligand can have a dramatic effect on catalytic performance. In a study involving palladium catalysts supported on MOFs with different methyl-substituted bipyridine linkers, it was found that placing methyl groups at the 6,6'-positions resulted in a catalyst that was orders of magnitude more active for Suzuki-Miyaura coupling than catalysts with methyl groups at the 4,4'-positions or with an unsubstituted bipyridine linker. This was attributed to the steric hindrance promoting the reductive elimination step and preventing catalyst deactivation. While the 5-chloro substituent is not particularly bulky, its position on the 2,4'-bipyridine scaffold would contribute to a specific and asymmetric steric environment around the coordinated metal.
The systematic study of how different substituents on the bipyridine framework affect catalytic outcomes is crucial for rational catalyst design. nih.gov Although direct structure-activity relationship studies for this compound are lacking, the principles derived from related systems provide a clear framework for predicting its potential behavior.
Applications in Materials Science and Supramolecular Chemistry
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
5-Chloro-2,4'-bipyridine is a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. fluorochem.co.ukwikipedia.org These materials are characterized by their crystalline, porous structures, which are formed by the self-assembly of metal ions or clusters and organic ligands.
As a structural building block, this compound offers specific geometric and electronic features. The nitrogen atoms in the bipyridine core act as coordination sites for metal ions, facilitating the formation of extended networks. researchgate.net The presence of a chloro-substituent can influence the resulting structure and its properties. For instance, in some coordination polymers, the chlorine atom can participate in interactions with the metal center. rsc.org
The ambidentate nature of bipyridine-based ligands allows for the construction of diverse and complex architectures. researchgate.net The specific isomer and substituents on the bipyridine ring system are crucial in directing the self-assembly process and determining the final topology of the MOF or coordination polymer. orgsyn.org
For example, the reaction of nickel(II) sulfate (B86663) with 6-chloronicotinic acid and 4,4'-bipyridine (B149096) results in a one-dimensional polymeric chain. iucr.org In this structure, the 4,4'-bipyridine ligands act as bridges connecting the nickel(II) ions. iucr.org Similarly, silver(I) coordination polymers have been synthesized using 3,3′,5,5′-tetrasubstituted 4,4′-bipyridine ligands, where the halogen atoms can interact with the silver center. rsc.org
| Metal Ion | Bipyridine Ligand | Resulting Structure Type | Key Feature | Reference |
|---|---|---|---|---|
| Nickel(II) | 4,4'-bipyridine (with 6-chloronicotinate) | 1D Polymeric Chain | Bipyridine acts as a bridging ligand. | iucr.org |
| Silver(I) | 3,3′,5,5′-tetrachloro-4,4′-bipyridine | 1D and other Coordination Polymers | Halogen atoms can interact with the metal center. | rsc.org |
| Cadmium(II) | 4,4'-bipyridine | 3D Homochiral MOF | Used for enantioselective catalysis after post-modification. | wikipedia.org |
| Cobalt(II) | 4,4'-bipyridine | 3D MOF | Studied for photochemical reactions in its pores. | wikipedia.org |
The introduction of functional groups, such as the chloro group, onto the bipyridine backbone can modify the electronic properties and the intermolecular interactions within the framework. This can lead to materials with tailored gas adsorption, separation, or catalytic properties. uva.es For instance, the surface area and porosity of viologen-based covalent organic frameworks (COFs) can be tuned by the choice of monomers and synthetic conditions. sci-hub.se
The use of substituted 4,4'-bipyridines has been shown to be a valuable strategy for creating new silver coordination polymers, including chiral MOFs. rsc.org The peripheral substituents on the bipyridine skeleton can influence the coordination of the metal center and lead to the formation of porous structures. rsc.org
Role of this compound as a Structural Building Block
Supramolecular Assembly and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. massey.ac.nz this compound and its derivatives are excellent candidates for building supramolecular assemblies due to their ability to participate in a variety of these interactions. researchgate.net
The structure and stability of supramolecular assemblies containing this compound are often governed by a combination of non-covalent forces.
Hydrogen Bonding: The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, forming interactions with suitable donor molecules. nsf.govresearchgate.net This is a common and powerful tool for directing the assembly of co-crystals and other supramolecular structures. iucr.org
Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. rsc.orgresearchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org This interaction is increasingly being used as a tool in crystal engineering to control the self-assembly of molecules. researchgate.netacs.org Studies have shown that halogen bonding can compete with other interactions, such as metal-ligand coordination, leading to the formation of different polymorphs. rsc.org The strength of halogen bonds decreases from iodine to chlorine derivatives. nih.gov
| Interaction Type | Description | Role in Supramolecular Assembly | Example System | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen. | Directs the assembly of co-crystals and networks. | Co-crystal of 4,4'-bipyridine and 3-chlorothiophene-2-carboxylic acid. | iucr.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the crystal structure. | Co-crystal of 4,4'-bipyridine and 3-chlorothiophene-2-carboxylic acid. | iucr.org |
| Halogen Bonding | Directional interaction involving a halogen atom as an electrophilic species. | Controls self-assembly and can lead to polymorphism. | Copper(II) complexes with chloro- and bromo-pyridines. | rsc.org |
Viologens are N,N'-disubstituted derivatives of 4,4'-bipyridine that have found widespread use in supramolecular chemistry. nih.govwiley.com They are known for their redox activity and electrochromic properties. nih.govsamipubco.com The ability of viologens to exist in three stable oxidation states allows for the creation of molecular switches and other functional materials. samipubco.com
Viologen derivatives can be incorporated as linkers in MOFs and other supramolecular structures. For example, a viologen-based zwitterion has been used as a multifunctional linker in a cobalt or manganese MOF, imparting photo- and hydro-chromic properties to the material. nih.gov The synthesis of porous covalent organic polymers from viologen derivatives has also been reported, with applications in gas adsorption. sci-hub.se
Non-Covalent Interactions in this compound Systems (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
Potential in Optoelectronic and Electronic Materials
Bipyridine derivatives, including those of this compound, are promising candidates for applications in optoelectronic and electronic materials. Their conjugated π-systems and ability to coordinate with metal ions give rise to interesting photophysical and electronic properties.
Complexes of bipyridine ligands with metals like ruthenium(II) and iridium(III) are well-known for their luminescence and are used in applications such as light-emitting diodes and sensors. acs.orgossila.com The introduction of substituents like chlorine can modulate the electronic properties of these complexes, tuning their emission wavelengths and quantum yields. For instance, a zinc(II) porphyrin complex with 4,4'-bipyridine has been shown to have an optical energy gap of 1.95 eV, suggesting its potential as an optoelectronic material. researchgate.net
Furthermore, the ability of bipyridine derivatives to form organized assemblies is crucial for the development of molecular electronics. The controlled arrangement of molecules can facilitate charge transport, a key requirement for electronic devices. Viologen-based systems, in particular, have been explored for their use in molecular switches, memory devices, and electrochromic displays due to their reversible redox behavior. wiley.comsamipubco.com
Use as Photosensitizers
Bipyridine ligands are central to the field of photosensitization, particularly in the form of transition metal complexes, such as those with Ruthenium(II) or Iridium(III). researchgate.netnih.gov These complexes are known for their rich photophysical properties, including intense absorption in the visible spectrum and long-lived excited states, which are critical for applications like dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT). nih.govacs.org The key feature of these photosensitizers is the metal-to-ligand charge-transfer (MLCT) transition, where absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital. nih.gov
The properties of these photosensitizers can be systematically tuned by modifying the structure of the bipyridine ligands. nih.gov Introducing substituents, such as a chloro group, can alter the electronic and redox properties of the resulting complex. uark.edu For instance, studies on ruthenium complexes with 5-chloro-1,10-phenanthroline (B167300) (a related polypyridyl ligand) have shown that the chloro-substitution has a tangible impact on the complex's redox properties, which is crucial for its function in solar-energy conversion schemes. uark.edu While direct studies on this compound as a photosensitizer are not extensively detailed, the principles established with analogous compounds suggest its potential in this area. The chloro-substituent can influence the energy levels of the molecular orbitals, thereby affecting the absorption spectrum and the excited-state dynamics of the metal complex. uark.edu
Research on related cyclometalated iridium(III) complexes using 5,5′-bis(trifluoromethyl)-2,2′-bipyridine as a ligand has demonstrated highly efficient H2 evolution activities when used as photosensitizers in photocatalytic systems. ossila.com These findings underscore the strategy of using substituted bipyridines to create robust and efficient photosensitizers. ossila.com
Below is a table of photophysical data for related Ruthenium(II) complexes containing a chloro-substituted ligand, illustrating how ligand modification affects the properties relevant to photosensitization. uark.edu
| Complex | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) |
| Ru(Cl-phen)₃(PF₆)₂ | 446 | 603 |
| Ru(Cl-phen)₂(bpy)(PF₆)₂ | 450 | 611 |
| Ru(Cl-phen)(bpy)₂(PF₆)₂ | 451 | 613 |
| Data obtained in acetonitrile (B52724) solution at room temperature. uark.edu | ||
| Cl-phen = 5-chloro-1,10-phenanthroline; bpy = 2,2'-bipyridine (B1663995) |
Components in Organic Devices and Functional Materials
The 2,2'-bipyridine framework is a prominent feature in the design of functional materials for applications in supramolecular assembly, bioinorganic chemistry, and polymeric materials. orgsyn.org The presence of a halogen, such as the chlorine atom in this compound, makes the molecule a versatile building block for creating more complex, functional systems through cross-coupling reactions. beilstein-journals.org
The chloro-substituent serves as a reactive handle for palladium-catalyzed reactions like the Suzuki or Sonogashira couplings. beilstein-journals.org This allows for the covalent linking of the bipyridine unit to other organic moieties, leading to the formation of functional polymers and elaborate supramolecular architectures. beilstein-journals.orgmdpi.com For example, a chloro-substituted 2,2'-bipyridine derivative has been used as a precursor in a sequence of coupling reactions to synthesize highly functionalized, unsymmetrical bipyridines, demonstrating the utility of the chloro group as a site for controlled chemical modification. beilstein-journals.org
This synthetic versatility enables the integration of bipyridine units into various material types:
Organic Light-Emitting Diodes (OLEDs): Bipyridine derivatives are used to form robust, highly luminescent metal complexes, such as with Platinum(II), which are suitable for use in solution-processable OLEDs. acs.org The synthesis of the necessary 6,6′-bis(2-phenoxy)-2,2′-bipyridine ligands can be challenging, highlighting the importance of versatile synthetic routes starting from functionalized precursors. acs.org
Coordination Polymers and Frameworks: The ability of bipyridines to bridge metal centers has led to their extensive use in creating coordination polymers. rsc.orgiucr.org For instance, 3,3′,5,5′-tetrasubstituted 4,4′-bipyridines have been used with silver salts to create coordination polymers where halogen atoms on the ligand participate in the coordination of the metal center. rsc.org This demonstrates how halo-substituted bipyridines can directly contribute to the structure of functional framework materials.
Functional Polymers: Bipyridine-containing polymers have shown promise in various applications. A conducting polymer, poly[2,2'-(4,4'-bipyridine)-5,5'-bibenzimidazole] (BiPyPBI), was synthesized and used to functionalize carbon black as a catalyst support in fuel cells, improving its oxidation stability and performance in oxygen reduction reactions. nih.gov This illustrates how the integration of bipyridine units into a polymer backbone can yield materials with enhanced properties for energy applications. nih.gov
The ability to be readily modified makes chloro-bipyridine compounds like this compound valuable intermediates in the synthesis of tailored functional materials. mdpi.comacs.org
Theoretical and Computational Investigations of 5 Chloro 2,4 Bipyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, including molecules. acs.orgeurjchem.com It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for predicting a wide range of molecular properties. nih.govnih.gov DFT calculations are instrumental in understanding the geometry, electronic distribution, and spectroscopic characteristics of bipyridine derivatives. researchgate.netresearchgate.net
Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For bipyridines, a key conformational feature is the dihedral angle between the two pyridine (B92270) rings. While a fully planar conformation might be expected to maximize π-conjugation, steric hindrance between the hydrogen atoms on adjacent rings often leads to a non-planar, twisted geometry in the ground state. nih.govlibretexts.org Conformational analysis involves studying the energy of the molecule as this dihedral angle is varied to understand the rotational barrier and identify the most stable conformers. libretexts.org
In the case of 4,4'-bipyridine (B149096) derivatives, the crystal packing and intermolecular interactions, such as π–π stacking and halogen bonding, can also significantly influence the final conformation observed in the solid state. nih.goviucr.org Computational studies can model these interactions to rationalize observed crystal structures. nih.gov For 5-Chloro-2,4'-bipyridine, the inter-ring C-C bond rotation is the primary conformational variable. DFT calculations are used to determine the potential energy surface for this rotation, revealing the most stable (lowest energy) conformation and the energy barriers between different rotational isomers.
Table 1: Representative Calculated Geometric Parameters for Bipyridine Scaffolds (Note: This table contains representative data from computational studies on bipyridine systems to illustrate typical values. Specific values for this compound would require a dedicated computational study.)
| Parameter | Typical Calculated Value | Method/Basis Set |
|---|---|---|
| Inter-ring Dihedral Angle (°) | 25 - 40 | B3LYP/6-31G |
| Inter-ring C-C Bond Length (Å) | 1.48 - 1.49 | B3LYP/6-31G |
| C-Cl Bond Length (Å) | 1.74 - 1.76 | B3LYP/6-311G(d,p) |
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited. researchgate.net For bipyridine derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic rings. researchgate.net The introduction of a chloro substituent, which is an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO. wuxiapptec.com
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential is expected around the electronegative nitrogen atoms and the chlorine atom, while positive potentials are located around the hydrogen atoms. mdpi.com
Table 2: Typical Calculated Electronic Properties for Chloro-Substituted Bipyridines (Note: These values are illustrative and derived from general principles and studies on related molecules. researchgate.netresearchgate.net)
| Parameter | Typical Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.0 to -2.0 | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | B3LYP/6-311G(d,p) |
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (FTIR and FT-Raman) of molecules. niscpr.res.inijesit.com By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. niscpr.res.in
A detailed analysis of the calculated vibrational modes allows for a definitive assignment of the bands observed in experimental spectra. For this compound, key vibrational modes would include the C-H stretching vibrations, pyridine ring stretching and deformation modes, and the characteristic C-Cl stretching vibration. ijesit.comnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on typical ranges for substituted pyridines from DFT studies. niscpr.res.inijesit.com)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Expected Intensity |
|---|---|---|
| C-H Stretching | 3050 - 3150 | Medium (IR), Strong (Raman) |
| Pyridine Ring Stretching | 1400 - 1600 | Strong (IR & Raman) |
| C-H In-plane Bending | 1000 - 1300 | Medium-Strong (IR) |
| C-Cl Stretching | 650 - 800 | Strong (IR) |
Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating isotropic magnetic shielding tensors, from which NMR chemical shifts are derived. liverpool.ac.ukresearchgate.net The accuracy of the predictions is sensitive to the choice of the functional, basis set, and the treatment of solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.uk
For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus. The electron-withdrawing effects of the nitrogen atoms and the chlorine atom would cause downfield shifts (higher ppm values) for adjacent protons and carbons compared to unsubstituted benzene. Comparing calculated shifts with experimental data can confirm the molecular structure and assignment of resonances. researchgate.net
Table 4: Illustrative Predicted ¹H NMR Chemical Shifts (Note: These are estimated values based on the known effects of substituents on pyridine rings.)
| Proton Position | Estimated Chemical Shift Range (δ, ppm) | Reason for Shift |
|---|---|---|
| H adjacent to N (α-protons) | 8.5 - 8.8 | Deshielding by electronegative N |
| H adjacent to Cl | 7.4 - 7.8 | Deshielding by electronegative Cl |
| Other ring protons | 7.2 - 8.0 | Aromatic ring current and substituent effects |
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electron density of a molecule in terms of localized, Lewis-like bonding orbitals (bonds, lone pairs, core orbitals) and their interactions. nih.gov It provides a quantitative picture of bonding, charge distribution, and intramolecular delocalization effects, such as hyperconjugation. The analysis involves calculating the stabilization energies (E⁽²⁾) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Table 5: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table illustrates the type of data obtained from an NBO analysis for a substituted bipyridine. nih.gov)
| Donor NBO | Acceptor NBO | Interaction Type | Typical E⁽²⁾ (kcal/mol) |
|---|---|---|---|
| LP(1) N | π(C-C/C-N) | Lone pair delocalization | 20 - 40 |
| π(C=C) | π(C=C) | π-conjugation | 15 - 25 |
| LP(3) Cl | σ*(C-C) | Hyperconjugation | ~1 - 3 |
Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule based on the partitioning of the electron density derived from a quantum chemical calculation. researchgate.netresearchgate.net While it is one of the oldest and simplest methods, it provides a useful qualitative picture of the charge distribution. chemrxiv.org These charges help in understanding the molecule's polarity, electrostatic interactions, and reactive sites. derpharmachemica.com
In this compound, the electronegative nitrogen and chlorine atoms are expected to carry negative Mulliken charges, drawing electron density from the carbon and hydrogen atoms. The carbon atoms bonded directly to nitrogen and chlorine will consequently have positive partial charges. This charge distribution is fundamental to the molecule's electrostatic potential and its ability to participate in intermolecular interactions like hydrogen bonding or coordination to metal ions. science.gov
Table 6: Illustrative Mulliken Atomic Charges for a Chloro-Substituted Pyridine Ring (Note: Values are representative and show the expected charge distribution. researchgate.netderpharmachemica.com)
| Atom | Typical Mulliken Charge (a.u.) |
|---|---|
| Nitrogen (N) | -0.4 to -0.6 |
| Chlorine (Cl) | -0.1 to -0.3 |
| Carbon (bonded to N) | +0.2 to +0.4 |
| Carbon (bonded to Cl) | +0.1 to +0.3 |
| Hydrogen (H) | +0.1 to +0.2 |
Natural Bond Orbital (NBO) Analysis
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is dictated by a delicate balance of attractive and repulsive non-covalent interactions. For this compound, these interactions are crucial for understanding its solid-state properties and for the rational design of new materials. While a definitive crystal structure for this compound is not publicly available, computational modeling and the analysis of closely related structures provide significant insights into its likely packing motifs. Key interactions expected to play a role include hydrogen bonding, π-π stacking, and halogen bonding.
Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors like -OH or -NH2 groups, the hydrogen bonding potential of this compound primarily involves weak C–H···N and C–H···Cl interactions. The nitrogen atoms of the pyridine rings act as hydrogen bond acceptors, while the aromatic C-H groups act as donors. Studies on related compounds, such as cocrystals of 4,4'-bipyridine with carboxylic acids, demonstrate the propensity of the pyridine nitrogen to form strong O-H···N hydrogen bonds. iucr.orgiucr.org In the case of this compound alone, the interactions would be weaker. For instance, in the crystal structure of 5-chloropyridine-2,3-diamine, a complex three-dimensional network is formed through N–H···N and N–H···Cl interactions. This suggests that the nitrogen and chlorine atoms in this compound are both potential hydrogen bond acceptors. Computational analysis of 3-amino-5-chloropyridine (B188169) also points to strong intermolecular hydrogen bonding between the amino group and the pyridine nitrogen of adjacent molecules.
Table 1: Potential Hydrogen Bond Interactions in Chloro-Substituted Pyridine Derivatives
| Donor | Acceptor | Typical Interaction Type | Significance |
|---|---|---|---|
| C-H (aromatic) | N (pyridine) | Weak Hydrogen Bond | Directional, contributes to network formation |
| C-H (aromatic) | Cl | Weak Hydrogen Bond | Influences local packing and conformation |
| N-H (if present) | N (pyridine) | Moderate to Strong Hydrogen Bond | Key structure-directing interaction in amino-pyridines researchgate.net |
| N-H (if present) | Cl | Moderate Hydrogen Bond | Competes with N-H···N, creating complex networks |
π-π Stacking Interactions
The planar aromatic rings of this compound are predisposed to engage in π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of π-π stacking can vary, including face-to-face, edge-to-face, and offset or slipped-stacking arrangements. In many 4,4'-bipyridine derivatives, π-π stacking is a dominant packing force, often leading to the formation of one-dimensional columns or layered structures. researchgate.netmdpi.com For example, in a cocrystal of 4,4'-bipyridine with 3-chlorothiophene-2-carboxylic acid, π-π stacking interactions, along with other forces, stabilize a two-dimensional network. iucr.org The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å. The presence of the chlorine atom in this compound can influence the electronic distribution within the pyridine ring, potentially modifying the nature and strength of these π-π interactions compared to unsubstituted bipyridine. mdpi.com
Table 2: Examples of π-π Stacking Parameters in Bipyridine-Containing Crystals
| Compound | Stacking Type | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|---|
| 4,4′-Bipyridine–citric acid cocrystal | Offset Face-to-Face | 3.7739 / 3.7970 | - | iucr.org |
| [Cd(5-ClHsal)₂(2,2'-bipy)]₂ | Weak π-π stacking | - | 3.70 | asianpubs.org |
Halogen Bonding Interactions
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). wikipedia.org The chlorine atom in this compound, being covalently bonded to an sp²-hybridized carbon of the pyridine ring, possesses a region of positive electrostatic potential known as a σ-hole along the axis of the C-Cl bond. This σ-hole can interact favorably with electron-rich regions, such as the lone pair of a nitrogen atom on an adjacent molecule (C–Cl···N) or another chlorine atom (C–Cl···Cl).
Studies on related halogenated pyridines have demonstrated the significance of these interactions in crystal engineering. For instance, in complexes of trans-bis(5-bromo-2-chloro pyridine)dichlorocopper(II), a competition between C–X···Cl–Cu (where X = Cl or Br) halogen bonds and other interactions leads to the formation of different polymorphs. iucr.org The strength of halogen bonds generally follows the trend I > Br > Cl > F. wikipedia.org While chlorine forms weaker halogen bonds than bromine or iodine, these interactions can still be highly directional and play a decisive role in determining the final crystal packing arrangement, often competing with or working in concert with hydrogen bonds and π-π stacking. iucr.org
Advanced Computational Methodologies in Bipyridine Research
The investigation of bipyridine systems, including this compound, heavily relies on a suite of advanced computational methodologies to predict and rationalize their structures, properties, and intermolecular interactions. These theoretical tools are not merely for interpreting experimental data but are complementary, often guiding synthetic efforts and providing insights that are difficult to obtain experimentally.
Density Functional Theory (DFT) is a workhorse in this field. It is widely used to optimize molecular geometries, calculate electronic structures, and predict vibrational spectra. acs.org Functionals like B3LYP are commonly employed to study the electronic ground state and properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding the electronic and photophysical properties of bipyridine complexes.
Crystal Structure Prediction (CSP) methods are increasingly used to predict the crystal packing of organic molecules from first principles. soton.ac.ukrsc.org These algorithms generate a multitude of possible crystal structures by considering the molecule's conformational flexibility and then ranking them based on their calculated lattice energies. This approach is invaluable when experimental crystals are difficult to obtain and can reveal potential polymorphs.
To analyze the non-covalent interactions that stabilize these predicted crystal structures, several specialized computational techniques are employed:
PIXEL Method (or similar energy decomposition analyses): This approach calculates the lattice energy by summing the interaction energies between molecular pairs. Crucially, it partitions the total interaction energy into physically meaningful components: coulombic (electrostatic), polarization, dispersion, and repulsion. This allows for a detailed understanding of the nature and relative strengths of the forces, such as π-π stacking and hydrogen bonding, that hold the crystal together.
Atoms-in-Molecules (AIM) and Non-Covalent Interaction (NCI) Plots: These are quantum chemical topology methods that analyze the electron density distribution to identify and characterize intermolecular interactions. AIM identifies bond critical points between atoms, providing information on the strength and nature of the interaction. NCI plots provide a visual representation of non-covalent interactions in real space, highlighting attractive and repulsive forces.
Together, these computational methodologies provide a powerful toolkit for the in-silico design and analysis of bipyridine-based materials, offering deep insights into the structure-property relationships that govern their function.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for 5-Chloro-2,4'-bipyridine
While established methods for synthesizing bipyridine derivatives exist, the future of this compound synthesis lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Traditional approaches often suffer from harsh reaction conditions, low yields, and the use of toxic reagents. mdpi.com
Future research will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Negishi, and Stille couplings are powerful tools for constructing the biaryl bond in bipyridines. mdpi.com A significant challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, thereby reducing its activity. mdpi.com The design of novel palladium catalysts with enhanced stability and activity, such as those incorporating imidazolium (B1220033) salts as ligands or cyclopalladated ferrocenylimine catalysts, is a promising avenue. mdpi.com Research into modified Negishi cross-coupling strategies using readily available and less expensive catalysts like tetrakis(triphenylphosphine)palladium(0) for coupling with 2-chloropyridines will be crucial. organic-chemistry.org
Homocoupling Reactions: Ullmann and Wurtz-type homocoupling reactions offer pathways to symmetrical bipyridines and can be adapted for unsymmetrical syntheses. preprints.org Innovations in this area may involve the use of bimetallic systems, such as palladium and indium or copper, to facilitate the reaction under milder conditions. mdpi.compreprints.org The development of heterogeneous catalysts, like gold-palladium alloy nanoclusters, could enable these reactions under ambient conditions. preprints.org
C-H Activation: Direct C-H activation strategies represent a highly atom-economical approach to bipyridine synthesis. The development of catalysts, such as dinuclear palladium pincer complexes, that can facilitate the coupling of pyridine (B92270) derivatives through C-H activation and decarboxylation will be a significant step forward. mdpi.compreprints.org
Sustainable and Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of recoverable and reusable catalysts, such as polymer-supported catalysts, and exploring reaction conditions that minimize waste and energy consumption. mdpi.com Microwave-assisted synthesis has already shown promise in increasing yields and reducing reaction times for related heterocyclic compounds. ekb.eg
Expanding the Scope of Catalytic Applications
The nitrogen atoms in the pyridine rings of this compound make it an excellent ligand for coordinating with transition metals, forming complexes with significant catalytic potential. jchemrev.com Future research is expected to expand its applications in various catalytic processes.
Emerging areas of focus include:
Photoredox Catalysis: Copper-bipyridine complexes are emerging as efficient photoredox catalysts. For instance, a copper(I) complex with a disubstituted 2,2'-bipyridine (B1663995) ligand has been shown to be an effective catalyst for the chlorotrifluoromethylation of alkenes, a reaction of high interest in medicinal chemistry. acs.org Future work will likely explore the development of this compound-based copper complexes with tailored photophysical properties for a broader range of photoredox transformations.
Electrocatalysis: Rhenium-bipyridine complexes are well-studied for the electrocatalytic reduction of CO2. researchgate.net The electronic properties of the bipyridine ligand, influenced by substituents like the chloro group in this compound, can significantly impact the catalyst's activity and overpotential. researchgate.net Future research will involve the systematic tuning of the electronic structure of such complexes to develop more efficient and stable electrocatalysts for CO2 reduction and other important electrochemical reactions. researchgate.net
Asymmetric Catalysis: Chiral bipyridine ligands are crucial for asymmetric induction in catalysis. preprints.org The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis to produce enantiomerically pure compounds is a significant area for future exploration.
Design and Synthesis of Advanced Materials Incorporating this compound
The rigid and functionalizable structure of this compound makes it an ideal building block for the construction of advanced materials with tailored properties and functionalities.
Future research directions in this area include:
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): Bipyridine-based building blocks are critical for synthesizing porous materials. The chloro- and pyridine functionalities of this compound can be utilized in various coupling reactions, such as Sonogashira-Hagihara cross-coupling or the Zincke reaction, to create robust and crystalline frameworks. sci-hub.se These materials have potential applications in gas storage and separation, catalysis, and sensing. sci-hub.se
Supramolecular Assemblies: The ability of bipyridines to coordinate with metal ions and participate in non-covalent interactions like hydrogen bonding and π-π stacking makes them excellent components for self-assembled supramolecular structures. cmu.edu The specific substitution pattern of this compound can be exploited to direct the formation of unique and complex architectures, including multidimensional networks and macrocycles. cmu.edusqu.edu.om
Luminescent Materials: Transition metal complexes of bipyridines often exhibit interesting photophysical properties. Ruthenium(II) and Iridium(III) complexes with bipyridine ligands are well-known for their luminescence. mdpi.com The incorporation of this compound into such complexes could modulate their emission properties, leading to the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Deeper Theoretical and Mechanistic Insights through Advanced Computational Models
To accelerate the development of new synthetic routes and applications for this compound, a deeper understanding of its electronic structure, reactivity, and interaction with other molecules is essential. Advanced computational modeling will play a pivotal role in achieving this.
Key areas for future computational research include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to investigate the mechanisms of synthetic reactions, such as palladium-catalyzed cross-coupling and C-H activation. researchgate.net This can help in optimizing reaction conditions and designing more efficient catalysts.
Catalyst Design: Computational screening can be employed to predict the catalytic activity of novel metal complexes incorporating this compound as a ligand. By calculating key parameters like binding energies of intermediates and reaction barriers, researchers can identify promising catalyst candidates before embarking on extensive experimental work. researchgate.net
Materials Property Prediction: Computational models can predict the structural and electronic properties of advanced materials derived from this compound, such as COFs and metal-organic frameworks (MOFs). This can guide the design of materials with specific pore sizes, surface areas, and electronic band gaps for targeted applications.
Machine Learning and AI: The integration of machine learning and artificial intelligence with experimental data can accelerate the discovery and optimization of synthetic procedures and material properties. uni-muenchen.de Predictive models can be trained on existing reaction data to suggest optimal conditions for the synthesis of this compound and its derivatives, significantly improving efficiency. uni-muenchen.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
